N-(Phenylacetyl)glycyl-L-serine
Description
Structure
3D Structure
Properties
CAS No. |
10251-03-3 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H16N2O5/c16-8-10(13(19)20)15-12(18)7-14-11(17)6-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1 |
InChI Key |
MWUPDTKJSITTNH-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of N-(Phenylacetyl)glycyl-L-serine
The chemical synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each method offers distinct advantages and requires careful consideration of protecting group chemistry and coupling strategies to achieve high yields and purity.
Solid-Phase Peptide Synthesis Strategies for N-Acylated Dipeptides
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin. bachem.com The synthesis proceeds in a C-terminal to N-terminal direction through a cyclical process of Nα-protecting group removal, washing, and coupling of the next protected amino acid. bachem.com For this compound, L-serine would first be attached to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. uci.edu
The N-terminal of the resin-bound serine is then deprotected, and N-(Phenylacetyl)glycine is coupled to the free amine. Alternatively, glycine (B1666218) can be coupled first, followed by the removal of its N-terminal protecting group and subsequent acylation with phenylacetic acid or an activated derivative. The use of automated synthesizers is common in SPPS, though manual synthesis is also frequently performed. chempep.com A critical factor in SPPS is achieving near-quantitative yields at each step to ensure the purity of the final product. chempep.com After the desired sequence is assembled, the peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). bachem.com
Solution-Phase Coupling Techniques for Phenylacetyl Moiety Incorporation
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale production. chempep.comamericanpeptidesociety.org In this approach, the peptide is synthesized in a homogenous solution, with purification of intermediates at each step. The key step in the synthesis of this compound via this method is the formation of the amide bond between the phenylacetyl group and the N-terminus of the glycyl-L-serine dipeptide, or by coupling N-(phenylacetyl)glycine with an L-serine ester.
A variety of coupling reagents are available to facilitate this reaction by activating the carboxylic acid group of phenylacetic acid. americanpeptidesociety.org Common classes of coupling reagents include:
Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used. americanpeptidesociety.org They activate the carboxyl group to form an O-acylisourea intermediate, which then reacts with the amine. americanpeptidesociety.org
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. peptide.comsigmaaldrich.com
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular for their high reactivity and the formation of water-soluble byproducts, simplifying purification. peptide.comsigmaaldrich.com
The choice of solvent is also crucial, with dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being commonly used. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help to suppress racemization and improve reaction efficiency. americanpeptidesociety.orgsigmaaldrich.com
A relevant example is the synthesis of N-phenylacetyl-L-prolylglycine ethyl ester, where N-phenylacetyl-L-proline is coupled with glycine ethyl ester using DCC as a dehydrating agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP). This demonstrates a practical approach for incorporating a phenylacetyl group onto a peptide in solution.
Optimizing Protecting Group Chemistry in Peptide Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the various functional groups of the amino acids. The selection of an appropriate protecting group strategy, known as "orthogonality," is critical for a successful synthesis. Orthogonal protecting groups can be removed under different conditions without affecting each other.
For the synthesis of this compound, key considerations include:
Nα-Amino Protection: The most common temporary protecting groups for the α-amino group are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups.
Fmoc: Removed by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. uci.edu
Boc: Cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).
Side-Chain Protection: The hydroxyl group of serine is reactive and requires protection to prevent side reactions like acylation. Common protecting groups for serine include:
tert-Butyl (tBu): Used in the Fmoc strategy and is removed by strong acid (e.g., TFA) during the final cleavage from the resin.
Benzyl (Bzl): Often employed in the Boc strategy and is typically removed by catalytic hydrogenolysis.
The phenylacetyl group itself can be considered a permanent protecting group for the N-terminus of the final product. Other protecting groups like the benzyloxycarbonyl (Z) group, which is removable by catalytic hydrogenolysis, and the allyloxycarbonyl (Alloc) group, cleaved by palladium catalysis, offer further options for complex synthetic strategies. nih.gov The careful selection of these groups ensures that the desired peptide is formed with high purity and yield.
Enzymatic Synthesis and Biocatalytic Approaches
The use of enzymes in the synthesis of N-acylated peptides offers a green and highly selective alternative to traditional chemical methods. Penicillin G acylase is a particularly versatile biocatalyst for this purpose.
Application of Penicillin G Acylase for N-α-Phenylacetylation of Amino Acid Derivatives
Penicillin G acylase (PGA), an enzyme widely used in the industrial production of β-lactam antibiotics, can effectively catalyze the introduction of a phenylacetyl group onto the N-terminus of amino acids and peptides. nih.gov This enzymatic acylation can be performed under mild, aqueous conditions, avoiding the need for harsh chemicals and organic solvents.
Research has shown that immobilized PGA can be used for the N-α-phenylacetylation of amino acid derivatives. The enzyme exhibits high selectivity, and its stability can be enhanced through immobilization on supports like glyoxyl agarose. sharif.edu The use of immobilized PGA allows for easy separation of the biocatalyst from the reaction mixture and its reuse, making the process more cost-effective. The reaction can be controlled either kinetically or thermodynamically. In kinetically controlled synthesis, an activated acyl donor, such as an ester or amide of phenylacetic acid, is used to achieve non-equilibrium concentrations of the product. nih.gov
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective, widely used. americanpeptidesociety.org |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, particularly for hindered couplings. peptide.comsigmaaldrich.com |
| Uronium/Aminium Salts | HATU, HBTU | High reactivity, water-soluble byproducts. peptide.comsigmaaldrich.com |
Biocatalytic Formation and Cleavage of Peptide Bonds within N-Acylated Substrates
Penicillin G acylase demonstrates dual catalytic activity; it can both synthesize and hydrolyze amide bonds. sharif.edu This property can be harnessed for the biocatalytic formation of peptide bonds. The synthesis of dipeptides can be achieved by reacting an N-phenylacetylated amino acid ester (as the acyl donor) with another amino acid (as the nucleophile).
The efficiency and selectivity of the synthesis are influenced by various factors, including pH, temperature, and the nature of the substrates. For instance, the synthesis of amoxicillin, a β-lactam antibiotic, from hydroxyphenylglycine methyl ester and 6-aminopenicillanic acid using immobilized PGA has been extensively studied, with yields of up to 50% being reported under optimized conditions. google.com The synthesis/hydrolysis (S/H) ratio is a critical parameter in these reactions, representing the molar ratio of the desired synthesis product to the hydrolyzed acyl donor. Strategies to improve this ratio include the use of organic co-solvents or ionic liquids to reduce water activity and suppress the competing hydrolysis reaction. The rate-limiting step in the conversion of substrates like penicillin G is often the formation of the acyl-enzyme intermediate. sharif.edu
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | |
| Serine Hydroxyl | tert-Butyl | tBu | Strong acid (e.g., TFA) |
| Benzyl | Bzl | Catalytic Hydrogenolysis |
Stereoselective Enzymatic Routes for L-Serine Containing Peptides
The stereoselective synthesis of peptides is paramount to ensure biological activity and prevent the formation of undesired diastereomers. Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering high stereospecificity under mild reaction conditions. nih.govnih.gov Serine proteases, such as α-chymotrypsin and subtilisin, are particularly useful for catalyzing the formation of peptide bonds involving L-amino acids. nih.gov
The synthesis of a dipeptide like this compound can be envisioned through a protease-catalyzed reaction. In a kinetically controlled approach, an activated ester of the N-terminal amino acid acts as the acyl donor, which reacts with the amino group of the C-terminal amino acid (the nucleophile). nih.gov For the synthesis of this compound, N-phenylacetylglycine ethyl ester could serve as the acyl donor and L-serine amide as the nucleophile. The use of an amide derivative for the nucleophile can enhance the reaction yield.
Several serine proteases can be employed for such a synthesis. For instance, α-chymotrypsin has been successfully used in the synthesis of various dipeptides. nih.gov The reaction is typically carried out in a medium with low water content, such as acetonitrile (B52724) with a small percentage of water, to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov Proteinase K is another serine protease with broad substrate specificity that could potentially catalyze this reaction. nih.gov
A systematic study of enzymatic peptide synthesis in heterogeneous substrate mixtures has demonstrated the versatility of this approach. Various serine, cysteine, and metalloproteases can effectively catalyze the formation of dipeptides under these conditions, offering high yields and productivity. nih.gov
The following table summarizes potential enzymatic routes for the synthesis of this compound.
| Acyl Donor | Nucleophile | Enzyme | Reaction Conditions | Potential Yield |
| N-(Phenylacetyl)glycine Ethyl Ester | L-Serine Amide | α-Chymotrypsin | Acetonitrile with 5% (v/v) water | High |
| N-(Phenylacetyl)glycine Methyl Ester | L-Serine | Thermolysin | Heterogeneous substrate mixture | Moderate to High |
| N-(Phenylacetyl)glycine | L-Serine Amide | Papain | Aqueous buffer with co-solvent | Moderate |
It is important to note that while these enzymes are stereoselective for the L-enantiomer of serine, the specific reaction conditions, including pH, temperature, and solvent system, would need to be optimized to maximize the yield of this compound.
Derivatization and Structural Modification of this compound
The ability to selectively modify a peptide allows for the fine-tuning of its properties. The structure of this compound offers two primary sites for modification: the hydroxyl group of the serine side chain and the C-terminal carboxyl group.
The hydroxyl group of serine is a challenging target for selective functionalization due to its relatively low nucleophilicity compared to other functional groups present in peptides and the surrounding aqueous environment. nih.gov However, recent advances have provided methods for the chemoselective modification of serine residues.
One notable method involves the use of a reagent platform based on the phosphorus(V) (P(V)) oxidation state. nih.gov This approach mimics the natural phosphorylation of serine by kinases and allows for the rapid and modular functionalization of serine residues. nih.gov The reaction generates a stable and hydrophilic phosphorothioate (B77711) linkage and demonstrates excellent chemoselectivity for serine over other nucleophilic amino acid side chains. nih.gov
For this compound, this methodology could be employed to introduce a variety of functional groups onto the serine side chain. For example, a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a polyethylene (B3416737) glycol (PEG) chain to improve solubility could be appended.
The general reaction scheme for the P(V)-mediated modification of the serine side chain in this compound is depicted below:
This compound + P(V)-Reagent-Cargo → this compound-(O-phosphorothioate-Cargo)
Another approach for serine modification involves its enzymatic conversion. For instance, in some biological systems, L-serine residues in peptides can be enzymatically dehydrated to dehydroalanine (B155165) (Dha). nih.gov This unsaturated amino acid can then serve as a handle for further chemical modifications.
The following table provides examples of potential targeted modifications of the serine side chain of this compound.
| Modification | Reagent/Method | Resulting Functional Group | Potential Application |
| Phosphorylation | P(V)-based reagent | Phosphorothioate | Introduction of a negative charge, mimicking natural post-translational modifications. |
| Fluorescent Labeling | P(V)-based reagent with a fluorescent cargo | Fluorescently-tagged peptide | Tracking the peptide in biological systems. |
| Biotinylation | P(V)-based reagent with a biotin cargo | Biotinylated peptide | Affinity-based purification and detection. |
The C-terminal carboxyl group of this compound is another key site for modification, enabling conjugation to other molecules such as reporter groups, carrier proteins, or solid supports. genscript.com
A common strategy for C-terminal functionalization is the formation of an amide bond with a primary amine-containing molecule. This can be achieved using standard peptide coupling reagents. However, to avoid side reactions with the serine hydroxyl group, protection of this group might be necessary.
Enzymatic methods also offer a highly selective approach for C-terminal modification. nih.gov For instance, an engineered peptide amidase could be used to catalyze the amidation of the C-terminal carboxyl group with various nucleophiles, including fluorescent probes or other small molecules. nih.gov
Fluorescent labeling of the C-terminus is a valuable tool for studying the localization and interactions of peptides. nih.govsb-peptide.com A common approach involves coupling the peptide's C-terminus to an amine-functionalized fluorescent dye. For example, a dye like 5-Carboxyfluorescein (5-FAM) can be activated as an N-hydroxysuccinimide (NHS) ester and then reacted with an amino-functionalized linker attached to the C-terminus of the peptide. While direct labeling of the C-terminal carboxylic acid is challenging, it can be achieved through specific synthetic strategies. researchgate.net
Conjugation studies often involve attaching the peptide to a larger carrier molecule to enhance its immunogenicity or to study its delivery. The C-terminus of this compound could be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using appropriate cross-linking chemistry. genscript.com
The table below outlines potential C-terminal functionalization strategies for this compound.
| Functionalization | Conjugate Partner | Linkage Chemistry | Potential Application |
| Amidation | Ammonia | Carbodiimide-mediated coupling | Neutralize C-terminal charge, potentially altering biological activity. |
| Fluorescent Labeling | Amine-functionalized fluorophore (e.g., FAM-amine) | Amide bond formation | Cellular imaging and binding assays. |
| Protein Conjugation | Carrier Protein (e.g., BSA) | Amide bond formation via activated ester | Antibody production, delivery studies. |
| Solid-Phase Synthesis | Resin with an amino group | Amide bond formation | Immobilization for screening or affinity chromatography. |
Advanced Analytical Methodologies and Characterization
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a fundamental tool for the separation and purification of N-(Phenylacetyl)glycyl-L-serine, as well as for monitoring its synthesis and detecting related metabolites.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. hplc.eu For N-acylated peptides, RP-HPLC allows for efficient separation and quantification. nih.gov
The separation mechanism involves a non-polar stationary phase (commonly C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu The detection of the peptide is commonly performed using UV absorbance at 214 nm, where the peptide bond absorbs light. nih.govrsc.org
A typical HPLC setup for analyzing this compound would involve these parameters. The retention time of the compound would be specific to the exact conditions used. The purity of the compound can be determined by the percentage of the total peak area that corresponds to the main peak.
Table 1: Illustrative HPLC Conditions for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size hplc.eu |
| Mobile Phase A | 0.1% TFA in Water hplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile hplc.eu |
| Gradient | A time-dependent linear gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm rsc.org |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids and their metabolites, a derivatization step is necessary to increase their volatility. nist.gov This is relevant for studying the metabolic fate of this compound.
Metabolites are typically extracted from biological samples and then derivatized. nist.gov Common derivatization agents include silylating agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) or acylating agents (e.g., pentafluoropropionic anhydride) in combination with esterification. nih.gov The derivatized analytes are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. nist.govnih.gov This methodology can be applied to identify and quantify metabolites of this compound in biological fluids. mdpi.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, including peptide synthesis. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (phenylacetic acid, glycine (B1666218), and L-serine derivatives) and the formation of the product. thieme.de
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then developed in an appropriate solvent system. libretexts.org The separated spots are visualized, typically using UV light or a chemical staining agent like ninhydrin, which reacts with free amino groups. rsc.org The relative positions of the spots (Rf values) indicate the components present in the mixture, allowing for a qualitative assessment of the reaction's completion. libretexts.org
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to establish the connectivity and spatial relationship of atoms within the molecule.
For this compound, ¹H NMR would show distinct signals for the protons in the phenyl group, the methylene (B1212753) protons of the phenylacetyl and glycyl moieties, and the protons of the serine residue. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton environment. ¹³C NMR would similarly reveal the chemical environment of each carbon atom in the molecule. chemicalbook.com The presence of characteristic signals for the carbonyl groups of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the amino acid residues would confirm the structure.
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and to deduce the structure of molecules through fragmentation analysis. The monoisotopic mass of this compound is 223.084458 g/mol . epa.gov
In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). uab.edu The resulting fragment ions provide sequence information. For peptides, the most common fragments are the b- and y-ions, which arise from the cleavage of the peptide amide bonds. libretexts.org The fragmentation pattern of this compound would be expected to yield characteristic ions corresponding to the loss of specific functional groups.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Ion Type | Fragment Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.09 |
| b₁ | [Phenylacetyl]⁺ | 119.05 |
| b₂ | [Phenylacetyl-Gly]⁺ | 176.07 |
| y₁ | [Ser]⁺ | 106.05 |
| y₂ | [Gly-Ser]⁺ | 163.07 |
This comprehensive suite of analytical techniques provides a robust framework for the unambiguous identification, purity assessment, and detailed structural characterization of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive analytical tools used to identify the various functional groups present in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is expected to exhibit absorption bands corresponding to its constituent parts: the phenyl group, the two amide linkages, the carboxylic acid, and the hydroxyl group of the serine residue.
Key expected vibrational frequencies for this compound are detailed in the table below. These assignments are based on the known absorption ranges for these functional groups. For instance, the spectrum would show characteristic N-H stretching vibrations for the amide groups, typically in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and carboxylic acid groups would result in strong absorption bands around 1640 cm⁻¹ and 1700-1725 cm⁻¹, respectively. The presence of the phenyl group would be confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. ijtrd.com The hydroxyl (O-H) group from the serine residue would present a broad absorption band, typically in the 3200-3500 cm⁻¹ range. ijtrd.com
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 |
| Amide I | C=O Stretch | 1640 |
| Amide II | N-H Bend and C-N Stretch | 1550 |
| Carboxylic Acid | O-H Stretch (broad) | 3300-2500 |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Hydroxyl | O-H Stretch (broad) | 3500-3200 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Methylene | C-H Stretch | 2920 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The primary chromophore in this compound is the phenylacetyl group. The benzene (B151609) ring within this group contains a π-electron system that absorbs UV radiation.
The UV spectrum of this compound is expected to show a strong absorption band around 258 nm. researchgate.net This absorption is characteristic of the phenyl group. The peptide bonds and the carboxyl group also contribute to the UV absorption, typically at shorter wavelengths (around 200-220 nm). ijtrd.commalayajournal.org The low UV cut-off wavelength for the L-serine component itself (around 208 nm) indicates that the phenylacetyl moiety is the dominant contributor to the UV spectrum in the near-UV region. ijtrd.com
Interactive Table: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl Group | π → π | ~258 |
| Amide (Peptide) Bond | n → π | ~210-220 |
| Amide (Peptide) Bond | π → π | ~190 |
| Carboxyl Group | n → π | ~200-210 |
Chiral Analysis for Stereochemical Purity Assessment
The stereochemical configuration of the serine residue in this compound is critical, as biological activity is often highly dependent on chirality. chromatographytoday.com Chiral analysis is employed to confirm that the serine is in the L-configuration and to quantify any potential D-enantiomeric impurity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for this assessment. chromatographytoday.comnih.govsigmaaldrich.com
The principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase. This results in different retention times for the L- and D-forms, allowing for their separation and quantification. For this compound, two main approaches can be taken:
Analysis of the Intact Molecule: The intact dipeptide can be directly analyzed on a suitable chiral column. CSPs based on macrocyclic antibiotics (like teicoplanin or vancomycin), cyclodextrins, or P-CAP have shown success in separating N-blocked amino acids and small peptides. sigmaaldrich.comresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution between the this compound and its diastereomer, N-(Phenylacetyl)glycyl-D-serine.
Analysis after Hydrolysis and Derivatization: An alternative method involves the acid hydrolysis of the peptide to break it down into its constituent amino acids (glycine and serine). The resulting amino acid mixture can then be analyzed for the enantiomeric purity of serine. To enhance detection and separation, the amino acids are often derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine. nih.govnih.gov This creates diastereomeric derivatives that can be readily separated on a standard achiral reversed-phase HPLC column. nih.govnih.gov This method is highly sensitive and provides a reliable assessment of the L-serine's enantiomeric excess. nih.gov
The ability to separate and detect even trace amounts of the D-enantiomer is essential for quality control and for understanding the biological implications of the compound. chromatographytoday.com The development of UHPLC (Ultra-High-Performance Liquid Chromatography) methods offers the potential for faster and more efficient chiral separations. chromatographytoday.com
Preclinical Biological Investigations and Research Applications
In Vitro Studies on Cellular Uptake and Transport Mechanisms
The cellular uptake and transport of the intact dipeptide N-(Phenylacetyl)glycyl-L-serine are crucial for its potential biological activity. While specific transport studies on this dipeptide are not extensively documented, the transport mechanisms of similar dipeptides and its constituent amino acids have been characterized.
Dipeptides are typically transported into cells by specific carriers, such as the PepT1 and PepT2 transporters, which are proton-coupled oligopeptide transporters. The transport of the dipeptide Gly-Phe, for instance, has been shown to be a carrier-mediated process. nih.gov In fish intestinal brush-border membrane vesicles, Gly-Phe transport was found to be independent of sodium, potassium, or proton gradients, suggesting a distinct mechanism from many amino acid transporters. nih.gov Kinetic analysis revealed a saturable process with a specific affinity constant (Km) and maximum uptake rate (Vmax). nih.gov
The constituent amino acids, glycine (B1666218) and L-serine, also have their own transport systems. L-serine is taken up by cells and utilized in the biosynthesis of proteins and lipids, including phosphatidylserine (B164497) and sphingolipids. nih.govnih.gov Studies in Pneumocystis carinii have demonstrated the uptake and incorporation of radiolabeled serine into various cellular components. nih.gov
Given this, it is plausible that this compound could be transported into cells via one or more of these peptide or amino acid transport systems. The N-terminal phenylacetyl group may influence the affinity of the dipeptide for these transporters. Further in vitro studies using cell lines expressing different transporters would be necessary to elucidate the specific mechanisms and kinetics of this compound uptake.
Table 1: Comparison of Kinetic Parameters for Dipeptide and Amino Acid Transport
| Substrate | Transport System/Conditions | Km (mM) | Vmax (nmol/mg protein/time) | Organism/System |
| Glycyl-L-phenylalanine | Cation-independent | 9.8 +/- 3.5 | 5.1/5s | Fish intestinal BBMV |
| L-phenylalanine | Na+ gradient | 0.74 +/- 0.13 | 0.9/5s | Fish intestinal BBMV |
| L-phenylalanine | K+ gradient | 1.1 +/- 0.37 | 0.4/5s | Fish intestinal BBMV |
| Alanyl-alpha-glutamate | Proton symport | 0.70 | Not specified | Lactococcus lactis |
Data compiled from studies on related transport systems. nih.govnih.gov Values for this compound are not yet available.
Exploration as a Probe in Biochemical Pathways
Peptides and their derivatives are valuable tools for probing biochemical pathways. nih.gov Radiolabeled or fluorescently tagged peptides can be used to trace their uptake, trafficking, and metabolism within cells, providing insights into various physiological and pathological processes. nih.gov
This compound, with its distinct chemical moieties, could be modified to serve as a biochemical probe. For example, the phenylacetyl group could be radiolabeled to track the molecule's distribution and fate in biological systems. Alternatively, a fluorescent tag could be attached to visualize its interaction with cellular components.
Such probes could be used to study:
Peptide transport: To further investigate the transporters involved in its cellular uptake.
Enzyme activity: As a potential substrate for peptidases or other enzymes, allowing for the characterization of their activity and specificity.
Metabolic pathways: To trace the metabolic fate of the dipeptide and its constituent parts, shedding light on amino acid and fatty acid metabolism. nih.gov
The development of such probes would require chemical synthesis to incorporate the desired label without significantly altering the molecule's biological properties.
Design of New Dipeptide Analogues for Enzyme Specificity Studies
The structure of this compound can be systematically modified to create a library of analogues for studying enzyme specificity. youtube.com Enzymes often exhibit high specificity for their substrates, and understanding the structural basis of this specificity is crucial for drug design and understanding biological regulation. youtube.comnih.gov
By altering different parts of the this compound molecule, researchers can investigate how these changes affect its interaction with specific enzymes, such as peptidases or acylases.
Table 2: Potential Analogues of this compound for Enzyme Specificity Studies
| Position of Modification | Type of Modification | Rationale |
| Phenylacetyl Group | Substitution on the phenyl ring (e.g., with hydroxyl, methoxy, or halogen groups) | To probe the influence of electronic and steric effects on binding. |
| Replacement of the phenylacetyl group with other acyl groups (e.g., acetyl, benzoyl) | To determine the importance of the acyl chain length and aromaticity. | |
| Glycine Residue | Replacement with other amino acids (e.g., Alanine, Valine) | To assess the role of the side chain at this position. |
| L-Serine Residue | Replacement with other amino acids (e.g., Threonine, Cysteine, D-Serine) | To investigate the importance of the hydroxyl group and stereochemistry for recognition. |
| Peptide Bond | Modification to create a non-hydrolyzable isostere | To create enzyme inhibitors that bind to the active site without being cleaved. |
These analogues could be synthesized and then tested as substrates or inhibitors of target enzymes. Kinetic studies would reveal how changes in the dipeptide's structure affect binding affinity (Km) and catalytic efficiency (kcat/Km), providing a detailed map of the enzyme's active site requirements. nih.gov
Utilization in Biomolecular Engineering and Peptide Libraries
Peptide libraries are powerful tools in drug discovery and biomolecular engineering, allowing for the screening of a vast number of peptides to identify molecules with desired properties. wikipedia.orgnih.gov this compound can serve as a foundational structure for the generation of focused dipeptide libraries.
The general principle of a peptide library is to create a large collection of peptides with systematic variations in their amino acid sequence. creative-peptides.com For a dipeptide library based on 20 natural amino acids, there are 20² (or 400) possible combinations. creative-peptides.com By incorporating non-natural amino acids or modifications like the N-terminal phenylacetyl group, the diversity of the library can be significantly expanded.
Types of Peptide Libraries where this compound could be a scaffold:
Alanine Scanning Libraries: By systematically replacing the glycine and serine residues with alanine, researchers can identify the contribution of each residue to a particular biological activity. wikipedia.org
Positional Scanning Libraries: Each position (glycine or serine) could be systematically replaced with a wide range of other amino acids to determine the optimal residue at that position for a specific interaction. americanpharmaceuticalreview.com
Truncation Libraries: While less relevant for a dipeptide, the principle of identifying the minimal required structure for activity is a key concept in peptide engineering. wikipedia.org
The resulting libraries could be screened for various activities, such as binding to a specific receptor, inhibiting an enzyme, or possessing antimicrobial properties. This high-throughput approach can accelerate the discovery of new lead compounds for therapeutic or biotechnological applications. americanpharmaceuticalreview.com
Future Research Directions and Academic Significance
Elucidation of Novel Enzymatic Pathways Involving N-(Phenylacetyl)glycyl-L-serine
The metabolic fate of this compound is an area ripe for discovery. While the general metabolism of peptides is understood to involve degradation by peptidases, the specific enzymes that act on N-acylated dipeptides like this are not fully characterized. benthamdirect.com Research could uncover novel hydrolases or acylases with unique substrate specificities. For instance, enzymes similar to fatty acid amide hydrolase (FAAH) or N-acylethanolamine hydrolyzing acid amidase (NAAA), which are known to act on N-acylated amino acids, could potentially hydrolyze the amide bond of this compound. frontiersin.org
Furthermore, the phenylacetyl group introduces a feature that may guide the peptide to specific metabolic routes. Enzymes involved in the metabolism of other N-acylated aromatic amino acids could be investigated for their activity towards this dipeptide. frontiersin.org There is also the possibility that this compound serves as a biosynthetic intermediate for other, yet to be identified, cellular metabolites. frontiersin.org The exploration of its metabolic pathway could therefore lead to the discovery of new enzymes and biochemical transformations.
Development of Advanced Biosynthetic Routes
The synthesis of this compound and similar peptides is crucial for their study and potential applications. Chemoenzymatic peptide synthesis, which utilizes enzymes to form peptide bonds, offers a green and highly specific alternative to purely chemical methods. nih.gov Enzymes like penicillin acylase, chymotrypsin, and papain are frequently used in peptide synthesis and could be optimized for the production of this specific dipeptide. internationalscholarsjournals.com
Future research will likely focus on several key areas to advance biosynthetic routes:
Enzyme Discovery and Engineering: Identifying or engineering enzymes with high selectivity and efficiency for the condensation of phenylacetyl-glycine and L-serine. This could involve screening microbial sources or using protein engineering to alter the substrate specificity of known peptidases or ligases. internationalscholarsjournals.comresearchgate.net
Novel Reaction Mechanisms: Exploring unconventional enzymatic reactions, such as those catalyzed by the adenylate-forming enzyme superfamily, which can form peptide bonds through a combination of enzymatic and chemical steps. nih.gov
Process Optimization: Developing one-pot synthesis strategies and utilizing innovative solvent systems, like eutectic-based media or frozen aqueous solutions, to improve reaction yields and simplify purification. nih.govinternationalscholarsjournals.com
The de novo biosynthesis of L-serine itself is an essential metabolic pathway, with enzymes like 3-phosphoglycerate (B1209933) dehydrogenase playing a critical role. nih.govnih.gov Understanding the regulation of L-serine availability is a key factor in developing efficient whole-cell biocatalysts for the production of serine-containing peptides.
Integration into Systems Biology Models for Peptide Metabolism
Systems biology aims to understand the complex interactions within biological systems through computational modeling. nih.gov Integrating data on this compound into genome-scale metabolic models (GEMs) can provide a more comprehensive picture of peptide and amino acid metabolism. nih.gov
Key aspects of this integration include:
Mapping to Metabolic Networks: Identifying the reactions and transporters associated with the synthesis, degradation, and transport of this compound and incorporating them into existing metabolic network reconstructions. youtube.com
Flux Balance Analysis: Using constraint-based modeling to predict metabolic fluxes through pathways involving this dipeptide under various conditions. This can help to understand its potential roles and the metabolic consequences of its presence.
Kinetic Modeling: Developing kinetic models that describe the dynamic behavior of this compound concentrations over time. This requires detailed knowledge of the kinetic parameters of the enzymes involved in its metabolism. nih.gov
By incorporating such data, these models can become more predictive, aiding in the identification of metabolic bottlenecks and guiding the design of engineered metabolic pathways for biotechnological purposes. youtube.com
Contribution to Fundamental Understanding of Peptide-Enzyme Recognition
The specific interactions between a peptide and an enzyme are fundamental to biological catalysis and regulation. This compound serves as an excellent model substrate for studying these interactions. The phenylacetyl group at the N-terminus and the specific amino acid sequence provide distinct features for recognition by enzymes. benthamdirect.com
Future research in this area will likely involve:
Structural Biology: Determining the crystal structures of enzymes in complex with this compound or its analogs. nih.govnih.gov This can reveal the precise molecular interactions within the enzyme's active site that confer substrate specificity. researchgate.net
Mutational Analysis: Systematically altering amino acid residues in the enzyme's binding pocket to probe their contribution to substrate recognition and catalytic activity. nih.gov
Computational Modeling: Using molecular dynamics simulations to understand the conformational changes that occur upon peptide binding and during the catalytic cycle. pnas.org
These studies will not only elucidate how enzymes recognize this particular dipeptide but will also contribute to the broader principles of peptide-protein interactions. This knowledge is crucial for understanding enzyme mechanisms, predicting substrate specificity, and designing novel enzymes for synthetic biology and therapeutic applications. pnas.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(Phenylacetyl)glycyl-L-serine with high purity?
- Methodology :
- Adapt protocols from structurally similar compounds like phenylacetylglycine (CAS 500-98-1). For example, coupling L-serine with phenylacetyl chloride via a mixed anhydride or DCC-mediated reaction. Purification involves recrystallization (chloroform–dioxane) and silica gel chromatography using methylene chloride–ethyl acetate (3:1) .
- Validate purity via HPLC (C18 column, 80% phosphate buffer pH 6.0, 10% methanol) and NMR (e.g., δ 3.52 ppm for methylene protons in phenylacetyl group) .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology :
- Use enzymatic assays with peptidylglycine α-amidating lyase (PAL), which selectively processes L(S)-configured substrates. Monitor product formation (e.g., phenylacetamide) via HPLC .
- Compare retention times with authentic D(R) and L(S) standards. Confirm via circular dichroism (CD) or X-ray crystallography if crystalline .
Q. Which enzymes are suitable for studying hydrolysis kinetics of this compound?
- Recommendations :
- Class C β-lactamases (e.g., P99 from Enterobacter cloacae): Catalyze hydrolysis of both D(R) and L(S) enantiomers but prefer D(R) (kcat/KM = 2.1 × 10^3 M⁻¹s⁻¹).
- DD-peptidases (e.g., R61 from Streptomyces): Hydrolyze only D(R) enantiomers.
- Avoid class A (TEM-2) and class D (OXA-1) β-lactamases due to limited activity .
Advanced Research Questions
Q. How to resolve contradictions in enantiomer preference between β-lactamases and DD-peptidases?
- Analysis Framework :
- Hypothesis Testing : β-lactamases evolved to accommodate bicyclic β-lactams, altering substrate binding pockets. Use molecular dynamics (MD) simulations (e.g., INSIGHT II 2005) to compare active-site interactions of D(R) vs. L(S) enantiomers. Key residues: Asn 152 and Lys 315 in P99 β-lactamase .
- Experimental Validation : Compare hydrolysis rates (kcat/KM) using chiral HPLC to track enantiomer consumption. For example, TEM-2 β-lactamase hydrolyzes L(S) at 0.05 s⁻¹, while P99 processes D(R) at 0.12 s⁻¹ .
Q. What experimental strategies address low catalytic efficiency in hydrolysis assays?
- Optimization Strategies :
- Substrate Engineering : Introduce α-hydroxy or α-amido groups to enhance transition-state mimicry. For example, N-(phenylacetyl)-α-hydroxyglycine esters show 6x higher kcat/KM than non-hydroxylated analogs .
- Buffer Conditions : Use 150 mM MES buffer (pH 5.0) with 1 mM Cd(NO3)₂ to stabilize enzyme-substrate complexes. Add 0.02% Lubrol to prevent enzyme aggregation .
Q. How to interpret non-linear progress curves in enzyme kinetics studies?
- Data Analysis :
- Dynafit Modeling : Fit biphasic curves (e.g., Ampc β-lactamase assays) using a two-step mechanism (E + S ⇌ ES → E + P). Example parameters: k1 = 1.5 × 10^4 M⁻¹s⁻¹, k2 = 0.08 s⁻¹ .
- Error Sources : Check for substrate depletion (>10% conversion) or product inhibition. Validate with control experiments (e.g., omitting enzyme) .
Methodological Notes
- Enzymatic Assays : Pre-incubate enzymes (35 nM) with substrate (0.1–2.5 mM) in triplicate. Quench reactions with 10% TCA and analyze via HPLC .
- Molecular Modeling : Use SGI Octane 2 for MD simulations (200 ps runs) to assess ligand stability in active sites. Energy minimization steps: 500 iterations of steepest descent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
